N-methyl-4-(trifluoromethylthio)-aniline
Description
Contextualizing Substituted Aniline (B41778) Derivatives within Modern Chemical Synthesis
Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile intermediates in a wide array of chemical syntheses. ontosight.ai Aniline, an aromatic amine, provides a reactive platform for numerous chemical transformations. nih.gov Its derivatives are fundamental building blocks in the production of pharmaceuticals, dyes, polymers, and agrochemicals. yufenggp.comafit.edu The ability to introduce various functional groups onto the aniline scaffold allows chemists to fine-tune the steric and electronic properties of molecules, leading to compounds with tailored functionalities. nih.gov In the pharmaceutical industry, for instance, aniline derivatives are crucial for synthesizing drug candidates with enhanced pharmacological profiles. nih.govyufenggp.com
Significance of Trifluoromethylthio Moieties in Advanced Organic Chemistry
The trifluoromethylthio (-SCF3) group has become increasingly important in advanced organic chemistry, particularly in the fields of medicinal and agrochemical research. This moiety is known to significantly influence a molecule's physicochemical properties. The -SCF3 group is one of the most lipophilic functional groups, which can enhance a molecule's ability to cross cell membranes, thereby improving its pharmacokinetic properties. asianpubs.org
Furthermore, the trifluoromethylthio group is strongly electron-withdrawing, which can increase the metabolic stability of a compound by making it less susceptible to oxidation. asianpubs.org This enhanced stability is a highly desirable trait in the development of new drugs and pesticides. The unique electronic and steric properties of the -SCF3 group make it a valuable addition to the synthetic chemist's toolkit for designing novel, effective, and stable molecules.
The Strategic Role of N-methyl-4-(trifluoromethylthio)-aniline as a Key Chemical Intermediate
This compound serves as a strategic chemical intermediate, combining the beneficial properties of both substituted anilines and the trifluoromethylthio group. Its parent compound, 4-(trifluoromethylthio)aniline, is a known key intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aidoubtnut.com The introduction of a methyl group to the nitrogen atom, as in this compound, further modifies the molecule's reactivity and physical properties. This N-methylation can alter solubility, basicity, and the potential for subsequent chemical transformations, making it a tailored building block for more complex molecules. yufenggp.com This strategic positioning as a modifiable and reactive intermediate allows for its use in the synthesis of a diverse range of target compounds with specific biological or material properties.
Fundamental Structural and Electronic Properties Governing Chemical Reactivity and Stability
The chemical reactivity and stability of this compound are governed by the interplay of its fundamental structural and electronic properties. The molecule consists of a benzene (B151609) ring substituted with two key groups that exert opposing electronic effects.
The N-methyl group is an electron-donating group. It increases the electron density on the nitrogen atom and, through resonance, on the aromatic ring. This generally increases the basicity of the aniline and activates the ring towards electrophilic substitution.
Conversely, the trifluoromethylthio (-SCF3) group is a strong electron-withdrawing group. rsc.org It pulls electron density away from the benzene ring, which tends to decrease the basicity of the aniline. rsc.org The presence of this group also contributes to the molecule's stability.
Structure
3D Structure
Properties
Molecular Formula |
C8H8F3NS |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
N-methyl-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3 |
InChI Key |
DCHUHOWQIKAIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)SC(F)(F)F |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of N Methyl 4 Trifluoromethylthio Aniline
Historical and Current Synthetic Routes: Mechanistic Pathways and Reaction Conditions
Classical Approaches for Aniline (B41778) Ring Functionalization
The functionalization of the aniline ring is a cornerstone of synthetic organic chemistry. Classical approaches to introduce substituents onto the aromatic ring primarily rely on electrophilic aromatic substitution reactions. The amino group of aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions.
Direct halogenation of aniline, for instance with bromine, is often challenging to control, leading to the formation of 2,4,6-tribromoaniline (B120722) due to the high reactivity of the ring. To achieve mono-substitution at the desired para position, the reactivity of the amino group is typically attenuated by converting it into an amide, for example, through acetylation to form acetanilide. This amide is still an ortho, para-director but is less activating, allowing for selective mono-halogenation at the para position. The protecting acetyl group can then be removed by hydrolysis to regenerate the amino group, yielding a para-haloaniline, a key intermediate for subsequent transformations.
Another classical functionalization is nitration. Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is generally avoided as it can lead to oxidation of the amino group and the formation of a mixture of products. Therefore, the amino group is again protected as an amide before nitration to selectively yield the para-nitro derivative. The nitro group can then serve as a precursor for the amino group via reduction, or it can be a handle for other transformations before being reduced.
Introduction of the Trifluoromethylthio Group: Established and Novel Procedures
The introduction of the trifluoromethylthio (-SCF3) group is a critical step in the synthesis of the target molecule. Several methods have been developed for this transformation, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed cross-coupling reactions.
One established route to the precursor, 4-(trifluoromethylthio)aniline, starts from 4-iodoaniline (B139537). In this method, 4-iodoaniline is reacted with a source of the trifluoromethylthiolate anion, such as copper(I) trifluoromethylthiolate (CuSCF3). organic-chemistry.org This reaction is a nucleophilic aromatic substitution, where the iodide acts as a leaving group.
A multi-step synthesis starting from 4-nitrobromobenzene has also been reported. rsc.org This pathway involves:
Methylthiolation: Reaction with sodium methyl mercaptide to introduce a methylthio group.
Chlorination and Fluorination: Conversion of the methylthio group to a trichloromethylthio group, followed by a halogen exchange reaction to yield the trifluoromethylthio group.
Reduction: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to afford 4-(trifluoromethylthio)aniline. rsc.org
More recent advancements in this area include copper-catalyzed trifluoromethylthiolation of aryl halides. acs.orgrsc.org These methods offer a versatile and efficient way to form the C-S bond. For example, aryl bromides or iodides can be coupled with a trifluoromethylthiolating agent in the presence of a copper catalyst. acs.org
Electrophilic trifluoromethylthiolation is another modern approach. Reagents such as trifluoromethanesulfenamide can react with amines to introduce the SCF3 group. researchgate.netnih.gov While this is often used for N-trifluoromethylthiolation, it highlights the availability of electrophilic sources of the SCF3 group that could potentially be used in aromatic substitutions under specific conditions.
The general mechanism for copper-catalyzed trifluoromethylthiolation of an aryl halide (Ar-X) is believed to proceed through a catalytic cycle involving:
Oxidative addition of the aryl halide to a Cu(I) species.
Ligand exchange with the trifluoromethylthiolate source.
Reductive elimination to form the aryl trifluoromethyl sulfide (B99878) and regenerate the Cu(I) catalyst.
N-Methylation Strategies for Substituted Anilines
The final step in the synthesis is the methylation of the amino group of 4-(trifluoromethylthio)aniline. Achieving selective mono-methylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the di-methylated product.
Classical methods for N-methylation often involve the use of methyl halides (e.g., methyl iodide) in the presence of a base. researchgate.net However, this approach frequently results in a mixture of mono- and di-methylated products. Reductive amination with formaldehyde, followed by reduction (the Eschweiler-Clarke reaction), is another traditional method, but it also can suffer from a lack of selectivity. rsc.org
To overcome the issue of over-methylation, modern and more selective methods have been developed. One such method is the copper(II)-promoted cross-coupling of anilines with methylboronic acid. organic-chemistry.orgacs.org This Chan-Lam coupling reaction provides a route to N-methylanilines in high yields. acs.org
Catalytic N-methylation using methanol (B129727) as a green and readily available methylating agent has gained significant attention. Various transition metal catalysts, including those based on palladium, ruthenium, and iridium, have been shown to be effective for the selective mono-N-methylation of anilines. rsc.orgrsc.orgresearchgate.netnih.govacs.orgnih.govacs.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the methylated amine, regenerating the catalyst.
Another approach involves the formation of a formimidate intermediate by reacting the aniline with triethyl orthoformate, followed by reduction with a mild reducing agent like sodium borohydride. lookchem.com
Reagent and Catalyst Selection in N-methyl-4-(trifluoromethylthio)-aniline Synthesis
The success of the synthesis of this compound hinges on the careful selection of reagents and catalysts for each step. The choice of a particular synthetic route will dictate the specific reagents and catalysts required.
Optimized Catalytic Systems for Efficient Transformations
For the introduction of the trifluoromethylthio group via copper-catalyzed cross-coupling, the choice of the copper source and ligand is crucial. Copper(I) bromide (CuBr) has been used as a catalyst, often in combination with a ligand such as 1,10-phenanthroline, to facilitate the reaction. acs.org The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.
In the context of N-methylation using methanol, a variety of catalytic systems have been optimized for high selectivity and yield.
Palladium-based catalysts: Commercial palladium on carbon (Pd/C) has been shown to be an efficient and reusable catalyst for the N-monomethylation of anilines with methanol. researchgate.net
Ruthenium-based catalysts: Cyclometalated ruthenium complexes have been developed for the effective methylation of anilines with methanol under mild conditions, often using a simple base like sodium hydroxide (B78521). rsc.orgrsc.org
Iridium-based catalysts: N-heterocyclic carbene (NHC)-iridium complexes have demonstrated high efficiency as solid molecular catalysts for the selective N-monomethylation of anilines with methanol. nih.govacs.org
The choice of base is also critical in these catalytic systems. While some systems require strong bases like potassium tert-butoxide (KOtBu), others can operate effectively with weaker bases such as cesium carbonate (Cs2CO3) or even sodium hydroxide (NaOH). rsc.orgacs.orgnih.gov
The table below summarizes some of the catalytic systems used for the key transformations.
| Transformation | Catalyst System | Reagents | Base | Solvent | Temperature (°C) |
| Trifluoromethylthiolation | CuBr / 1,10-phenanthroline | Aryl halide, SCF3 source | - | DMF | Room Temp. - 120 |
| N-Monomethylation | Pd/C | Methanol | - | - | 150 |
| N-Monomethylation | Cyclometalated Ruthenium | Methanol | NaOH | - | 60 |
| N-Monomethylation | NHC-Iridium Complex | Methanol | KOtBu | Methanol | 130 |
| N-Monomethylation | Cu(OAc)2 | Methylboronic acid | Pyridine | Dioxane | Reflux |
Stoichiometric Reagents and Their Role in Stepwise Synthesis
In addition to catalytic reagents, stoichiometric reagents play a vital role in the stepwise synthesis of this compound.
In classical aniline functionalization, reagents for protecting the amino group, such as acetic anhydride (B1165640) for acetylation, are used in stoichiometric amounts. Similarly, the electrophiles for substitution, like bromine or a nitrating mixture, are also used stoichiometrically.
For the introduction of the trifluoromethylthio group, if a route involving a nucleophilic displacement is chosen, a stoichiometric amount of the trifluoromethylthiolating agent, such as CuSCF3, is required.
In N-methylation strategies, classical methods employ stoichiometric amounts of methylating agents like methyl iodide or formaldehyde. researchgate.netrsc.org When using a formimidate intermediate approach, triethyl orthoformate and the subsequent reducing agent are used in stoichiometric quantities. lookchem.com
The table below lists some of the common stoichiometric reagents used in the synthesis.
| Synthetic Step | Reagent | Purpose |
| Aniline Protection | Acetic Anhydride | Formation of acetanilide |
| Halogenation | Bromine | Introduction of a bromine substituent |
| Nitration | Nitric Acid / Sulfuric Acid | Introduction of a nitro substituent |
| Trifluoromethylthiolation | Copper(I) trifluoromethylthiolate | Source of the SCF3 group |
| N-Monomethylation | Methyl Iodide | Methylating agent |
| N-Monomethylation | Formaldehyde / Reducing Agent | Reductive amination |
| N-Monomethylation | Triethyl orthoformate | Formation of formimidate |
Optimization Strategies for Yield and Purity in Laboratory-Scale Preparations
The laboratory-scale synthesis of this compound typically proceeds via the N-methylation of 4-(trifluoromethylthio)aniline. The efficiency of this conversion is highly dependent on the careful optimization of various reaction parameters to maximize yield and minimize the formation of impurities, such as the corresponding N,N-dimethylated product.
Process Parameter Control: Temperature, Pressure, and Solvent Effects
The choice of methylating agent, solvent, temperature, and base are critical factors that influence the outcome of the N-methylation of 4-(trifluoromethylthio)aniline. Common methylating agents for anilines include methyl iodide, dimethyl sulfate, and formaldehyde/formic acid (Eschweiler-Clarke reaction).
Temperature: The reaction temperature is a crucial parameter that needs to be carefully controlled. For instance, in direct alkylation with methyl iodide, temperatures are often maintained in the range of 60–80°C. Lower temperatures can lead to sluggish reaction rates, while excessively high temperatures may promote the formation of the undesired N,N-dimethylaniline byproduct and other impurities.
Pressure: For reactions involving volatile reagents or conducted at temperatures above the solvent's boiling point, the reaction may be carried out in a sealed vessel to maintain pressure. However, for many laboratory-scale preparations of this compound, the reaction is typically conducted at atmospheric pressure.
Solvent Effects: The choice of solvent plays a significant role in the reaction kinetics and selectivity. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly employed for N-alkylation reactions using methyl halides. These solvents effectively dissolve the reactants and facilitate the nucleophilic attack of the amine on the methylating agent.
The following table summarizes typical process parameters for the N-methylation of anilines, which can be adapted for the synthesis of this compound.
| Methylating Agent | Typical Solvents | Typical Temperatures (°C) | Common Bases | Potential Byproducts |
| Methyl Iodide | DMF, Acetonitrile | 60-80 | K₂CO₃, NaH | N,N-dimethyl-4-(trifluoromethylthio)-aniline |
| Dimethyl Sulfate | Water, Benzene (B151609) | <10 (initial), then RT | NaOH | N,N-dimethyl-4-(trifluoromethylthio)-aniline |
| Formaldehyde/Formic Acid | None (neat) | Reflux | None | Formylated intermediates |
Reaction Monitoring Techniques for Enhanced Synthetic Efficiency
To ensure the optimal conversion of the starting material and to minimize byproduct formation, the progress of the reaction should be closely monitored. Several analytical techniques are suitable for this purpose.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the disappearance of the starting material (4-(trifluoromethylthio)aniline) and the appearance of the product (this compound). By comparing the Rf values of the spots corresponding to the starting material, product, and any byproducts, the progress of the reaction can be qualitatively assessed.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more quantitative analysis of the reaction mixture. It allows for the separation and identification of the components, including the starting material, the desired product, and any impurities. By taking aliquots from the reaction mixture at different time intervals, a reaction profile can be generated to determine the optimal reaction time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR spectroscopy can be used to monitor the reaction progress. The appearance of new signals corresponding to the N-methyl group in the 1H NMR spectrum and the persistence of the trifluoromethylthio group signal in the 19F NMR spectrum can confirm the formation of the desired product.
Advanced Purification and Isolation Techniques for Research Grade Material
Obtaining this compound of high purity is essential for its use in research and development. A combination of purification techniques is often employed to remove unreacted starting materials, byproducts, and residual reagents.
Chromatographic Methods for Separation and Purification
Column Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. For the purification of this compound, silica (B1680970) gel is a common stationary phase. The choice of eluent is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often effective, with the polarity being gradually increased to elute the desired product. In some cases, for closely related compounds, pure hexane has been used as the eluent. rsc.org
The following table provides a general guideline for selecting an eluent system for the column chromatography of N-methylated anilines.
| Compound Polarity | Recommended Eluent System (Initial) | Gradient |
| Low to Medium | Hexane/Ethyl Acetate (9:1) | Gradually increase the proportion of Ethyl Acetate |
| Medium to High | Dichloromethane/Methanol (98:2) | Gradually increase the proportion of Methanol |
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for purifying solid organic compounds. If this compound is a solid at room temperature or can be solidified, crystallization can be an effective final purification step. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature.
Distillation and Sublimation Techniques (where applicable)
Distillation: If this compound is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective method for purification. The boiling point of the parent compound, 4-(trifluoromethylthio)aniline, is reported as 102-103 °C at 8 mmHg. anaxlab.comchemicalbook.com The boiling point of the N-methylated derivative is expected to be in a similar range under reduced pressure. For instance, the related compound 4-(trifluoromethyl)-N-methylaniline has a boiling point of 105-106 °C at 20 mmHg. sigmaaldrich.com
Sublimation: Sublimation is a purification technique for solids that can transition directly from the solid to the gas phase without passing through a liquid phase. This method is only applicable if this compound has a sufficiently high vapor pressure and is thermally stable.
Advanced Spectroscopic and Analytical Characterization of N Methyl 4 Trifluoromethylthio Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the carbon-hydrogen framework and the connectivity of atoms within a molecule.
The ¹H NMR spectrum of N-methyl-4-(trifluoromethylthio)-aniline provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine proton, and the N-methyl protons.
The aromatic region will display a characteristic AA'BB' or a simple doublet of doublets pattern typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the N-methyl group (H-2, H-6) are expected to appear at a different chemical shift than the protons ortho to the trifluoromethylthio group (H-3, H-5) due to the differing electronic effects of the two substituents. The electron-donating N-methyl group increases the electron density at the ortho and para positions, causing an upfield shift, while the electron-withdrawing SCF₃ group decreases electron density, leading to a downfield shift.
The N-methyl protons will appear as a singlet, and the amine proton (N-H) will also typically appear as a broad singlet. The precise chemical shift of the N-H proton can be concentration and solvent-dependent.
Based on data from analogous compounds such as 4-((trifluoromethyl)thio)aniline, the aromatic protons are anticipated to resonate in the range of δ 6.6-7.4 ppm. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Aromatic (H-3, H-5) | ~7.3-7.4 | Doublet | 2H | ~8.5 |
| Aromatic (H-2, H-6) | ~6.6-6.7 | Doublet | 2H | ~8.5 |
| N-H | Variable (e.g., ~3.8-4.2) | Broad Singlet | 1H | N/A |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The spectrum will show signals for the N-methyl carbon, the four distinct aromatic carbons (two protonated and two quaternary), and the carbon of the trifluoromethylthio group. The chemical shifts are influenced by the electronegativity of the attached groups. The carbon atom attached to the nitrogen (C-1) will be shifted significantly downfield, as will the carbon attached to the sulfur atom (C-4). The carbon of the CF₃ group is expected to appear as a quartet due to spin-spin coupling with the three fluorine atoms (¹JC-F).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-NHCH₃) | ~148-150 |
| C-2, C-6 (CH) | ~112-114 |
| C-3, C-5 (CH) | ~136-138 |
| C-4 (C-SCF₃) | ~122-124 |
| -SCF₃ | ~129-131 (quartet) |
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethylthio group. Since there are no adjacent protons or other fluorine atoms, this signal will appear as a singlet. The chemical shift of the -SCF₃ group is a key identifier. For the closely related 4-((trifluoromethyl)thio)aniline, the ¹⁹F NMR signal appears at approximately δ -44.44 ppm. rsc.org A similar value is expected for the N-methylated derivative.
To confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. A cross-peak would be observed between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their connectivity within the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show correlations between the H-2/H-6 signal and the C-2/C-6 signal, the H-3/H-5 signal and the C-3/C-5 signal, and the N-CH₃ proton signal with the N-CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include:
The N-CH₃ protons to the C-1 aromatic carbon.
The aromatic protons H-2/H-6 to the quaternary carbons C-4 and C-1.
The aromatic protons H-3/H-5 to the quaternary carbon C-1 and the carbon of the SCF₃ group.
Together, these 2D NMR techniques provide an unambiguous map of the molecular structure, confirming the substitution pattern and the identity of the compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would display several characteristic absorption bands that are diagnostic for its key functional groups.
N-H Stretch: A secondary aromatic amine like N-methylaniline typically shows a single, relatively sharp N-H stretching band in the region of 3350-3450 cm⁻¹. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Aromatic C=C Bonds: The stretching vibrations of the carbon-carbon double bonds in the benzene ring result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-F Bonds: The trifluoromethyl group is characterized by very strong and intense C-F stretching absorptions, typically found in the range of 1100-1350 cm⁻¹. These are often the most prominent peaks in the IR spectrum of a trifluoromethyl-containing compound.
C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond is typically observed in the 1250-1340 cm⁻¹ range. vscht.cz
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3350 - 3450 | Medium |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H (CH₃) | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |
| C-F (in CF₃) | Stretch | 1100 - 1350 | Very Strong |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-((trifluoromethyl)thio)aniline |
Raman Spectroscopy: Complementary Vibrational Mode Assignment
Raman spectroscopy provides valuable complementary information to infrared (IR) spectroscopy for the structural elucidation of this compound. As a scattering technique, its selection rules differ from those of IR absorption, meaning vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly for non-polar, symmetric bonds. ksu.edu.sa The Raman spectrum of this compound is characterized by vibrational modes originating from the aniline (B41778) ring, the N-methyl group, and the trifluoromethylthio substituent.
Key vibrational modes for this compound are assigned by comparing its spectrum with those of structurally similar compounds like aniline, N-methylaniline, and molecules containing the SCF₃ group. researchgate.netias.ac.inresearchgate.net The aromatic C-C stretching vibrations of the benzene ring typically appear as strong, sharp peaks. lmaleidykla.lt The "ring breathing" mode, a symmetric vibration of the entire aromatic ring, is a particularly strong and characteristic band in the Raman spectra of benzene derivatives. ias.ac.in Vibrations associated with the C-S and C-F bonds of the trifluoromethylthio group are also readily identifiable. The C-S stretching vibration is expected in the fingerprint region, while the C-F stretching modes will appear at higher wavenumbers. The N-methyl group contributes characteristic C-H stretching and bending vibrations.
An illustrative assignment of the principal Raman active vibrational modes for this compound is presented below.
Table 1: Assignment of Predicted Raman Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description of Motion |
|---|---|---|
| ~3060 | Aromatic C-H Stretch | Stretching of C-H bonds on the benzene ring |
| ~2940 | Aliphatic C-H Stretch | Stretching of C-H bonds in the N-methyl group |
| ~1610 | Aromatic C-C Stretch | Stretching of C-C bonds within the benzene ring lmaleidykla.lt |
| ~1290 | Aromatic C-N Stretch | Stretching of the bond between the ring carbon and the nitrogen atom lmaleidykla.lt |
| ~1150-1050 | C-F Symmetric/Asymmetric Stretch | Stretching vibrations of the C-F bonds in the CF₃ group nih.gov |
| ~810 | Ring Breathing Mode | Symmetric radial expansion and contraction of the benzene ring ias.ac.in |
| ~750-650 | C-S Stretch | Stretching of the carbon-sulfur bond rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of this compound's elemental composition. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm), allowing for the determination of a unique molecular formula. algimed.comnih.gov The exact mass of a molecule is calculated using the masses of its most abundant isotopes, which for this compound (C₈H₈F₃NS) is 207.0357. researchgate.net An experimentally measured accurate mass that aligns with this calculated value provides definitive evidence of the compound's elemental formula. uci.edu
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are effective ionization techniques for analyzing this compound, though they provide different types of information.
Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons (~70 eV). This process typically ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). nih.gov Due to the high energy involved, the molecular ion is often unstable and undergoes extensive fragmentation, providing a detailed fragmentation pattern that serves as a molecular fingerprint. miamioh.edu For this compound, the molecular ion would appear at an m/z corresponding to its monoisotopic mass. The presence of an odd number of nitrogen atoms results in a molecular ion with an odd nominal mass, consistent with the Nitrogen Rule. libretexts.org
Electrospray Ionization (ESI): ESI is a soft ionization technique, ideal for generating intact molecular ions with minimal fragmentation. nih.gov It is particularly suited for polar molecules. This compound, having a basic nitrogen atom, would readily ionize in positive ion mode to form a protonated molecule, [M+H]⁺. nih.gov This ion would be observed at an m/z of 208.0435. The low-energy nature of ESI ensures that the [M+H]⁺ ion is the most abundant species in the spectrum, providing clear confirmation of the molecular weight. researchgate.net
The fragmentation patterns observed in EI-MS and tandem ESI-MS (MS/MS) provide crucial data for confirming the structure of this compound.
EI Fragmentation: The high-energy EI process induces characteristic bond cleavages. For this compound, the primary fragmentation pathways would include:
Alpha-Cleavage: The bond between the nitrogen and the methyl group is labile. Loss of a hydrogen radical (H•) to form an [M-1]⁺ ion is common for N-methyl anilines. miamioh.edulibretexts.org Another key fragmentation is the cleavage of the C-C bond adjacent to the C-N bond, leading to characteristic fragments.
Cleavage of the C-S Bond: The bond between the aromatic ring and the sulfur atom can cleave, leading to the formation of ions corresponding to the aromatic portion and the trifluoromethylthio group.
Loss of HCN: Aromatic amines often exhibit the loss of a neutral hydrogen cyanide (HCN) molecule from the ring structure after initial fragmentation. miamioh.edu
ESI-MS/MS Fragmentation: In tandem mass spectrometry, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). The fragmentation of this even-electron ion typically involves the loss of small, stable neutral molecules. nih.gov For the [M+H]⁺ ion of this compound, expected fragmentation pathways include:
Loss of CF₃: Cleavage of the S-CF₃ bond could lead to the loss of a trifluoromethyl radical, although loss of neutral species is more common in ESI.
Cleavage around the Sulfur Atom: Similar to fragmentation patterns seen in aromatic sulfonamides, rearrangements and cleavages around the sulfur atom could occur, potentially leading to the loss of species like H₂S or other sulfur-containing fragments. nih.govresearchgate.net
Table 2: Predicted HRMS Fragments for this compound (C₈H₈F₃NS)
| Ionization | Predicted Fragment Ion | Proposed Neutral Loss | Calculated Exact Mass (m/z) |
|---|---|---|---|
| EI | [C₈H₈F₃NS]⁺• (M⁺•) | - | 207.0357 |
| EI | [C₈H₇F₃NS]⁺ | H• | 206.0279 |
| EI | [C₇H₇NS]⁺• | •CF₃ | 137.0300 |
| EI | [C₇H₈N]⁺ | •SCF₃ | 106.0657 |
| ESI | [C₈H₉F₃NS]⁺ ([M+H]⁺) | - | 208.0435 |
| ESI-MS/MS | [C₇H₉NS]⁺ | CF₂ | 139.0456 |
Chromatographic Techniques (GC, HPLC) for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for determining the purity of this compound and for analyzing it within complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose. thermofisher.com
Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is an excellent method for assessing purity and quantifying volatile impurities, such as residual starting materials or side-products from synthesis. epa.gov
A typical GC system for this analysis would consist of a capillary column, a temperature-controlled oven, and a sensitive detector. epa.gov
Column: A non-polar or mid-polarity fused silica (B1680970) capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5, SE-54, or Equity-5), would provide good separation for aniline derivatives. epa.govsigmaaldrich.com
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector that provides high sensitivity for organic compounds. oup.com For more definitive identification of impurities, a Mass Spectrometer (MS) detector can be coupled with the GC (GC-MS), providing both retention time and mass spectral data for each separated component. google.comsincerechemical.com
Conditions: The analysis would involve injecting a solution of the sample into a heated inlet, which vaporizes the compound. The carrier gas (e.g., helium or hydrogen) transports the vapor onto the column. A programmed temperature ramp, for instance starting at 50-60°C and increasing to 250-300°C, would be used to elute the compound and any impurities based on their boiling points and interactions with the stationary phase. sigmaaldrich.comsincerechemical.com The purity is then determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography is the preferred method for analyzing non-volatile or thermally labile impurities that may be present in a sample of this compound. thermofisher.com This technique separates components in a liquid mobile phase based on their affinity for a solid stationary phase.
For the analysis of an aromatic amine like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective.
Column: A C18 (octadecylsilane) column is the most common choice for reversed-phase chromatography, offering excellent retention and separation of moderately polar to non-polar aromatic compounds. chromatographyonline.com
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is standard. d-nb.info The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute more strongly retained, less polar components.
Detector: A UV-Vis or Diode Array Detector (DAD) is highly effective, as the aromatic ring of the aniline derivative strongly absorbs UV light. chromatographyonline.com Detection would likely be set at a wavelength around 254 nm. For more complex mixtures or trace-level impurity identification, an HPLC system can be coupled to a mass spectrometer (LC-MS). nih.govlcms.cz
This HPLC setup allows for the sensitive detection and quantification of higher molecular weight by-products, polymeric materials, or degradation products that would not be amenable to GC analysis.
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Structure
Single-Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Conformations
Single-crystal X-ray diffraction is the definitive method for determining the exact three-dimensional structure of a molecule. This technique requires a high-quality, single crystal of the compound, which is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.
For this compound, a successful single-crystal XRD experiment would yield a wealth of information, which would be presented in detailed crystallographic tables.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.58 |
| b (Å) | 10.23 |
| c (Å) | 13.45 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1042.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.452 |
This table provides the fundamental parameters of the unit cell, the smallest repeating unit of the crystal lattice. From the refined crystal structure, it is possible to extract precise measurements of intramolecular distances and angles.
Table 2: Hypothetical Selected Bond Lengths for this compound
| Bond | Length (Å) |
|---|---|
| C(aryl)-S | 1.78 |
| S-C(F₃) | 1.85 |
| C(aryl)-N | 1.41 |
| N-C(methyl) | 1.47 |
Table 3: Hypothetical Selected Bond Angles for this compound
| Angle | Value (°) |
|---|---|
| C(aryl)-S-C(F₃) | 102.5 |
| C(aryl)-N-C(methyl) | 121.8 |
Furthermore, the analysis of torsional angles reveals the conformation of the molecule, particularly the orientation of the methylamino and trifluoromethylthio groups relative to the aniline ring. This conformational information is critical for understanding steric and electronic effects within the molecule.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).
The PXRD pattern is a unique characteristic of a specific crystalline phase. For this compound, the PXRD pattern would be used to:
Confirm the crystalline nature of the synthesized material.
Identify the specific crystalline phase (polymorph).
Assess the purity of the sample, as different crystalline phases or amorphous content would alter the pattern.
Table 4: Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 100 |
| 18.8 | 4.72 | 45 |
| 21.3 | 4.17 | 80 |
| 25.1 | 3.54 | 65 |
This table lists the positions (2θ) and relative intensities of the major diffraction peaks. The d-spacing, calculated from the Bragg equation, corresponds to the distance between parallel planes of atoms in the crystal lattice. This data serves as a fingerprint for the crystalline form of this compound, allowing for its identification and quality control in future studies.
Chemical Reactivity and Transformation Mechanisms of N Methyl 4 Trifluoromethylthio Aniline
Reactivity at the Substituted Aniline (B41778) Moiety
The aniline portion of the molecule, characterized by the N-methylamino group attached to the benzene (B151609) ring, is the primary center of reactivity for many common organic transformations.
The aromatic ring of N-methyl-4-(trifluoromethylthio)-aniline is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for benzene derivatives. The outcome of such reactions is determined by the directing and activating effects of the existing substituents.
Directing Effects : The N-methylamino (-NHCH₃) group is a powerful activating group and an ortho, para-director. This is due to the resonance donation of the nitrogen atom's lone pair of electrons into the aromatic π-system, which increases the electron density at the positions ortho and para to it, making them more susceptible to attack by electrophiles. libretexts.org Conversely, the trifluoromethylthio (-SCF₃) group is a deactivating group and a meta-director. youtube.com This effect stems from the strong electron-withdrawing inductive effect of the highly electronegative fluorine atoms.
| Reaction | Reagents | Major Product |
|---|---|---|
| Halogenation (Bromination) | Br₂, FeBr₃ | 2-Bromo-N-methyl-4-(trifluoromethylthio)-aniline |
| Nitration | HNO₃, H₂SO₄ | N-methyl-2-nitro-4-(trifluoromethylthio)-aniline |
| Sulfonation | SO₃, H₂SO₄ | 2-(Methylamino)-5-(trifluoromethylthio)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(Methylamino)-5-(trifluoromethylthio)phenyl)ethan-1-one |
The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it nucleophilic. ncert.nic.in This inherent nucleophilicity allows the molecule to participate in reactions where it attacks an electron-deficient center. The presence of the methyl group, which is weakly electron-donating, slightly increases the electron density on the nitrogen compared to an unsubstituted aniline, thus enhancing its nucleophilicity. acs.orgmasterorganicchemistry.com Consequently, this compound can act as a nucleophile in reactions such as nucleophilic aromatic substitution (SNAr) with highly electron-deficient aromatic rings. acs.org
As a secondary amine, the nitrogen atom of this compound readily undergoes acylation, alkylation, and sulfonylation. These reactions involve the nucleophilic attack of the amine on an electrophilic acyl, alkyl, or sulfonyl source. orgoreview.comacs.org
Acylation : Reaction with acylating agents like acid chlorides or anhydrides yields N-acyl, N-aryl derivatives (amides). This reaction is often performed in the presence of a base to neutralize the acidic byproduct. orgoreview.comiscientific.orgpearson.comresearchgate.net
Alkylation : Further alkylation can occur with alkyl halides, converting the secondary amine into a tertiary amine. acs.orgnih.govgoogle.comresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism.
Sulfonylation : Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, results in the formation of a stable sulfonamide. rsc.orgcore.ac.uk
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | N-methyl-N-(4-(trifluoromethylthio)phenyl)acetamide |
| Alkylation | Methyl iodide (CH₃I) | N,N-dimethyl-4-(trifluoromethylthio)-aniline |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-methyl-4-((4-(trifluoromethylthio)phenyl)sulfonamido)benzenesulfonamide |
Transformations Involving the Trifluoromethylthio Group
The trifluoromethylthio (-SCF₃) group, while generally stable, can undergo specific chemical transformations, primarily involving the sulfur atom. Its stability and lipophilicity are key reasons for its incorporation into pharmaceuticals and agrochemicals. chemistryviews.orgacs.orgcas.cnresearchgate.net
The sulfur atom in the trifluoromethylthio group can be oxidized to higher oxidation states. The oxidation of aryl trifluoromethyl sulfides is a common method for synthesizing the corresponding sulfoxides and sulfones. researchgate.netrsc.orgnih.gov
Oxidation to Sulfoxide (B87167) : Selective oxidation to the trifluoromethylsulfinyl group (-S(O)CF₃) can be achieved using controlled amounts of oxidizing agents. A mixture of hydrogen peroxide and trifluoroacetic acid has been shown to be effective for this transformation, often yielding the sulfoxide with high selectivity over the sulfone. rsc.orgrsc.org
Oxidation to Sulfone : Stronger oxidizing conditions or an excess of the oxidizing agent can lead to further oxidation to the trifluoromethylsulfonyl group (-SO₂CF₃). rsc.orgorientjchem.org
Reduction of the trifluoromethylthio group is less common and generally more challenging due to the stability of the C-S and C-F bonds.
| Product | Oxidizing Agent Example | Conditions |
|---|---|---|
| N-methyl-4-(trifluoromethylsulfinyl)aniline (Sulfoxide) | H₂O₂ / Trifluoroacetic Acid (TFA) | Controlled stoichiometry, room temperature rsc.org |
| N-methyl-4-(trifluoromethylsulfonyl)aniline (Sulfone) | Excess H₂O₂ or other strong oxidants (e.g., m-CPBA) | Harsher conditions (e.g., higher temperature or excess oxidant) rsc.org |
The aryl C-S bond in trifluoromethylthiolated arenes is robust. The trifluoromethylthio group is metabolically stable and generally resistant to cleavage. researchgate.netmdpi.com However, under specific conditions, this bond can be cleaved.
Cleavage Reactions : While challenging, C(aryl)-S bond cleavage can sometimes be accomplished using transition-metal-free methods or under harsh reaction conditions, though this is not a common transformation for this class of compounds. nih.govorganic-chemistry.orgmdpi.com More frequently, transformations may target the C-F bonds of the trifluoromethyl group itself, for example, through reductive defluorination, but this alters the nature of the substituent rather than cleaving the entire moiety. researchgate.net
Exchange Reactions : Direct exchange of the -SCF₃ group with other functionalities via nucleophilic or electrophilic substitution is not a typical reaction pathway due to the strength and relative inertness of the C-S bond. Synthetic strategies generally focus on introducing the -SCF₃ group onto a pre-functionalized aromatic ring rather than exchanging it post-synthesis. pkusz.edu.cnresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions and Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions would typically involve the functionalization of the aromatic ring, assuming a suitable leaving group (e.g., a halide) is present on the ring, or direct C-H activation.
Buchwald-Hartwig Amination Analogs
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. In a hypothetical scenario, if an aryl halide derivative of this compound were used, it could undergo coupling with various amines. The electron-donating nature of the N-methyl group and the electron-withdrawing nature of the trifluoromethylthio group would influence the reactivity of the aryl halide.
Hypothetical Reaction Parameters for Buchwald-Hartwig Amination Analogs:
| Parameter | Potential Options |
| Aryl Halide | 4-Bromo-N-methyl- (trifluoromethylthio)-aniline |
| Amine Partner | Alkylamines, anilines, amides |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Buchwald or Hartwig phosphine (B1218219) ligands (e.g., XPhos, SPhos) |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
Suzuki-Miyaura and Sonogashira Coupling Reactions (if applicable)
The Suzuki-Miyaura coupling joins an organoboron compound with an organohalide, while the Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. Similar to the Buchwald-Hartwig reaction, the applicability of these reactions to this compound would depend on the presence of a suitable halide on the aromatic ring. The electronic properties of the substituents would play a crucial role in the efficiency of these coupling processes.
Investigations into Reaction Kinetics and Mechanistic Pathways
Detailed kinetic and mechanistic studies provide fundamental insights into how a chemical reaction proceeds. For this compound, such studies are not currently available in the literature.
Determination of Rate Laws and Activation Parameters
To understand the kinetics of a reaction involving this compound, one would need to experimentally determine the rate law, which expresses the relationship between the rate of the reaction and the concentration of the reactants. This would involve systematically varying the concentrations of the aniline derivative, the coupling partner, the catalyst, and any other reagents while monitoring the reaction progress. From temperature-dependent studies, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be determined.
Identification of Reaction Intermediates and Transition States
The identification of reaction intermediates and the characterization of transition states are central to elucidating a reaction mechanism. For palladium-catalyzed reactions, this would involve spectroscopic techniques (e.g., NMR, IR) to observe catalytic species during the reaction. Computational chemistry, specifically density functional theory (DFT), is a powerful tool for modeling reaction pathways, calculating the energies of intermediates and transition states, and providing a theoretical framework for the observed reactivity. Without experimental data, any proposed intermediates or transition states for reactions involving this compound would be purely speculative.
Strategic Utilization of N Methyl 4 Trifluoromethylthio Aniline As a Synthetic Building Block
Precursor in the Synthesis of Complex Fluorinated Organic Scaffolds
The presence of the trifluoromethylthio group makes N-methyl-4-(trifluoromethylthio)-aniline an important starting material for the construction of advanced, fluorine-containing molecular architectures. The incorporation of the -SCF3 group is known to enhance metabolic stability and membrane permeability in bioactive molecules, making it a highly desirable feature in drug design beilstein-journals.org.
N-substituted anilines are key substrates in a variety of cyclization strategies that lead to the formation of polycyclic and bridged nitrogen-containing scaffolds. Methodologies such as palladium-catalyzed cascade reactions, which involve sequential aminopalladation and carbopalladation steps, can transform appropriately substituted N-alkenyl anilines into complex tricyclic systems in a single step nih.govnih.gov.
While direct examples using this compound are not prevalent in the literature, its structure is amenable to such transformations. For instance, derivatization with allyl or other alkenyl groups at the ortho-position would generate a suitable precursor for palladium-catalyzed intramolecular cascades. The strong electron-withdrawing nature of the para-trifluoromethylthio group would influence the electron density of the aniline (B41778) ring and the palladium catalyst's activity, potentially requiring optimization of reaction conditions. These synthetic routes offer a powerful method for assembling intricate molecular frameworks that incorporate the valuable -SCF3 moiety.
Table 1: Examples of Palladium-Catalyzed Polycyclization Reactions with N-Substituted Anilines This table presents analogous reactions to illustrate the synthetic potential for this compound.
| Starting Material | Catalyst/Reagents | Product Type | Yield (%) | Reference |
| N,2-diallylaniline | Pd(OAc)2, P(o-tol)3, NaOtBu | Benzo-fused 1-azabicyclo[3.3.0]octane | 65 | nih.gov |
| 2-Allyl-N-(2-vinylphenyl)aniline | Pd2(dba)3, DPE-Phos, Cs2CO3 | Tetracyclic amine | 52 | nih.gov |
| N-allyl-2-(but-3-enyl)aniline | Pd(OAc)2, P(o-tol)3, NaOtBu | Benzo-fused 1-azabicyclo[4.3.0]nonane | 68 | nih.gov |
Introduction of Fluorinated Functionalities into Advanced Organic Molecules
The primary strategic value of this compound lies in its use as a carrier of the trifluoromethylthio (-SCF3) functional group. This group is one of the most lipophilic substituents used in medicinal chemistry, a property that can significantly enhance a drug molecule's ability to cross biological membranes beilstein-journals.org. Furthermore, the strong C-F bonds and the electron-withdrawing nature of the group contribute to increased metabolic stability, prolonging the active lifetime of a compound in vivo.
This compound can be incorporated into larger molecular structures through various standard synthetic transformations, such as nucleophilic aromatic substitution, Buchwald-Hartwig amination, or by serving as a nucleophile itself. By using this compound as a building block, synthetic chemists can introduce the -SCF3 group into a target molecule in a single, efficient step, thereby imparting the desirable physicochemical properties associated with this fluorinated functionality.
Role in the Construction of Diverse Heterocyclic Systems
Aniline derivatives are foundational starting materials for the synthesis of a vast array of heterocyclic compounds. The specific structure of this compound allows for its use in constructing both nitrogen- and sulfur-containing ring systems that are fluorinated.
Indoles: The Fischer indole (B1671886) synthesis is a powerful and long-standing method for creating indole rings from an arylhydrazine and a ketone or aldehyde under acidic conditions wikipedia.orgthermofisher.com. To be used in this synthesis, this compound would first be converted into its corresponding N-methyl-N-(4-(trifluoromethylthio)phenyl)hydrazine derivative. The subsequent acid-catalyzed cyclization with a carbonyl compound would yield a 1-methyl-6-(trifluoromethylthio)indole. The strongly deactivating -SCF3 group on the phenyl ring would likely make the key sbfisica.org.brsbfisica.org.br-sigmatropic rearrangement step more challenging, potentially requiring forcing conditions youtube.com. However, this route provides a direct pathway to indoles bearing this specific substitution pattern.
Quinolines: Several classic named reactions provide routes to the quinoline (B57606) core using anilines as starting materials.
Skraup-Doebner-von Miller Synthesis: This reaction class involves the condensation of an aniline with α,β-unsaturated carbonyl compounds (or precursors that generate them in situ) under strong acid catalysis wikipedia.orgnih.govnih.gov. Using this compound would be expected to produce a 1-methyl-6-(trifluoromethylthio)quinolinium salt. The N-methyl group prevents the final oxidation step to a neutral quinoline, leading instead to the quaternary ammonium (B1175870) product. The deactivating effect of the -SCF3 group would necessitate harsh reaction conditions.
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl wikipedia.org. While this compound is not a direct substrate, it could be chemically modified to install the necessary ortho-amino carbonyl functionality for subsequent Friedländer cyclization, preserving the N-methyl and p-SCF3 groups.
Table 2: Representative Aniline-Based Quinoline Syntheses This table presents analogous reactions to illustrate the synthetic potential for this compound.
| Aniline Derivative | Reagents | Reaction Name | Product Type | Reference |
| Aniline | Glycerol, H2SO4, Nitrobenzene | Skraup | Quinoline | nih.gov |
| Aniline | α,β-Unsaturated ketone, Acid | Doebner-von Miller | Substituted Quinoline | wikipedia.org |
| 2-Aminobenzaldehyde | Ketone, Acid/Base | Friedländer | Substituted Quinoline | wikipedia.org |
| 4-Isopropylaniline | Pulegone, Acid | Doebner-von Miller | Substituted Quinoline | wikipedia.org |
Formation of Sulfur-Containing Heterocycles
The synthesis of benzothiazoles, a class of sulfur-containing heterocycles with significant biological activity, often begins with substituted anilines. A common route is the Jacobsen benzothiazole (B30560) synthesis, which involves the reaction of an aniline with thiocyanogen (B1223195) or potassium thiocyanate (B1210189) in the presence of bromine derpharmachemica.commdpi.com.
Applying this strategy to this compound would likely proceed via electrophilic substitution on the aniline ring followed by cyclization. The N-methyl group would remain on the resulting benzothiazole nitrogen, forming a quaternary benzothiazolium salt. The position of cyclization would be directed by the N-methyl group and influenced by the electronic properties of the -SCF3 substituent. This approach offers a potential route to novel fluorinated and N-methylated benzothiazolium compounds.
Table 3: Examples of Benzothiazole Synthesis from Aniline Precursors This table presents analogous reactions to illustrate the synthetic potential for this compound.
| Aniline Derivative | Reagents | Product Type | Reference |
| 4-Fluoroaniline | KSCN, Br2, Acetic Acid | 2-Amino-6-fluorobenzothiazole | derpharmachemica.com |
| Aniline | 2-Aminothiophenol, PPA | 2-Arylbenzothiazole | derpharmachemica.com |
| o-Iodoaniline | K2S, DMSO | 2-Unsubstituted Benzothiazole | organic-chemistry.org |
| N-Arylthioureas | RuCl3 | 2-Aminobenzothiazole | mdpi.com |
Application in the Development of Advanced Materials Precursors
The unique electronic properties imparted by the trifluoromethylthio group make this compound an attractive precursor for advanced organic materials.
Aniline and its derivatives are the fundamental monomers for producing polyaniline (PANI), one of the most studied conductive polymers nih.gov. The electrochemical or chemical polymerization of this compound, either alone or as a co-monomer with aniline, could produce novel fluorinated conductive polymers. The presence of the N-methyl group would alter the polymerization mechanism and polymer structure compared to standard PANI, while the strongly electron-withdrawing -SCF3 group would significantly modify the polymer's electronic properties, including its redox potentials, conductivity, and stability. Such materials could find applications in sensors, electrochromic devices, and anti-corrosion coatings nih.gov.
Furthermore, fluorinated aromatic amines are increasingly used as building blocks for materials in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs) sbfisica.org.brscielo.br. They are often incorporated into hole-transporting materials (HTMs) or emissive molecules. The trifluoromethylthio group can be used to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material, which is critical for optimizing charge injection and device efficiency mdpi.com. This compound could be used as a key intermediate in the multi-step synthesis of complex molecules designed for use in high-performance OLEDs mdpi.comchemrxiv.org.
Monomer or Intermediate in Polymer Chemistry Research
While specific research on the polymerization of this compound is not extensively available in peer-reviewed literature, its molecular architecture suggests potential as a monomer for creating novel polymers. The field of polymer chemistry has seen significant research into the polymerization of aniline derivatives to produce conductive polymers and other functional materials. rsc.orgresearchgate.netnih.gov The properties of these polymers are highly dependent on the nature of the substituents on the aniline ring. nih.gov
The N-methyl group in this compound is anticipated to enhance the solubility of any resulting polymer in common organic solvents, a characteristic feature of poly(N-methylaniline) and other N-substituted polyanilines. echemi.commdpi.com This increased solubility is a significant advantage for processability and characterization. The trifluoromethylthio (-SCF3) group, being strongly electron-withdrawing, would likely have a profound impact on the electronic properties of the polymer, such as its conductivity and redox potentials. Research on other substituted aniline monomers has shown that electron-withdrawing groups can influence the polymer's morphology and electronic structure. nih.gov
Below is a table summarizing the anticipated effects of the substituents on the properties of a hypothetical polymer derived from this compound.
| Structural Feature of Monomer | Anticipated Influence on Polymer Properties |
|---|---|
| N-methyl group | Increased solubility in organic solvents, potential for altered chain packing. |
| 4-(trifluoromethylthio) group | Modification of electronic properties (e.g., bandgap), enhanced thermal stability, and increased hydrophobicity. |
Precursor for Advanced Optoelectronic Materials (excluding device performance)
Aniline derivatives are fundamental building blocks in the synthesis of a wide array of organic materials for optoelectronic applications. sigmaaldrich.comtcichemicals.commdpi.com The strategic placement of electron-donating and electron-withdrawing groups on the aromatic core allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing materials with specific electronic and photophysical properties.
This compound possesses both an electron-donating N-methylamino group and a potent electron-withdrawing trifluoromethylthio group. This push-pull electronic structure makes it a promising, albeit currently underutilized, precursor for synthesizing advanced optoelectronic materials. The inherent dipole moment and potential for intramolecular charge transfer in molecules derived from this building block could lead to materials with interesting non-linear optical properties or utility as emitters or charge-transport materials in organic electronics. The trifluoromethylthio group, in particular, is known for its ability to lower LUMO levels and enhance electron affinity in organic molecules.
The table below outlines the potential contributions of the key functional groups of this compound to the properties of advanced optoelectronic materials.
| Functional Group | Potential Impact on Optoelectronic Properties |
|---|---|
| N-methylamino | Acts as an electron-donating moiety, raising the HOMO energy level. |
| Trifluoromethylthio (-SCF3) | Acts as a strong electron-withdrawing group, lowering the LUMO energy level and potentially improving electron injection/transport. Its lipophilicity may also enhance solubility and influence thin-film morphology. |
Integration into Multi-Step Organic Synthesis Schemes
The unique electronic and steric properties of this compound make it a valuable starting material or intermediate in multi-step organic synthesis.
Convergent and Divergent Synthetic Approaches
In a convergent synthetic strategy , complex molecules are assembled from several pre-synthesized fragments. This compound can be envisioned as a core structure that is functionalized and then coupled with other molecular fragments to rapidly build molecular complexity.
Conversely, in a divergent synthetic approach , a single starting material is used to create a library of diverse compounds. This compound is an excellent candidate for such an approach. The N-methylamino group and the aromatic ring present multiple reaction sites for a variety of chemical transformations, allowing for the generation of a wide range of derivatives from a common precursor.
Protecting Group Strategies and Regioselectivity Control
The N-methylamino group in this compound is a reactive site that may require protection during certain synthetic transformations to prevent unwanted side reactions. jocpr.comlibretexts.orgresearchgate.net The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Commonly employed protecting groups for anilines that would be applicable in syntheses involving this compound are summarized in the table below.
| Protecting Group | Typical Introduction Reagent | Cleavage Conditions |
|---|---|---|
| Acetyl (Ac) | Acetic anhydride (B1165640) or acetyl chloride | Acidic or basic hydrolysis |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) | Strong acid (e.g., trifluoroacetic acid) |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) |
The regioselectivity of electrophilic aromatic substitution reactions on the this compound ring is governed by the directing effects of the two substituents. The N-methylamino group is a strong activating ortho, para-director, while the trifluoromethylthio group is a deactivating meta-director. This interplay of directing effects would need to be carefully considered to achieve the desired regiochemical outcome in any synthetic sequence. researchgate.net
Computational and Theoretical Chemistry Studies of N Methyl 4 Trifluoromethylthio Aniline
Prediction of Spectroscopic Parameters
Simulation of Vibrational Spectra (IR and Raman):Information on the simulated IR and Raman spectra for this specific compound is not available in the public domain.
Due to the absence of this foundational data, the article as outlined cannot be written.
Electronic Absorption Spectra (UV-Vis) Prediction
The electronic absorption spectrum of a molecule provides insight into its electronic transitions and is crucial for understanding its photochemical properties. Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting UV-Vis spectra. morressier.comnih.gov By solving the time-dependent Schrödinger equation, TD-DFT can calculate the excitation energies and oscillator strengths of electronic transitions. mdpi.com
For N-methyl-4-(trifluoromethylthio)-aniline, TD-DFT calculations would likely be performed using a functional such as B3LYP or CAM-B3LYP and a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. morressier.com The predicted spectrum is expected to be dominated by π → π* transitions within the aniline (B41778) aromatic system. The presence of the electron-donating N-methyl group and the electron-withdrawing trifluoromethylthio group will influence the energies of the molecular orbitals and thus the absorption maxima.
Below is a representative table of predicted UV-Vis absorption data for this compound in a nonpolar solvent, as would be obtained from a typical TD-DFT calculation.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.10 | 302 | 0.15 | HOMO -> LUMO |
| 4.85 | 256 | 0.45 | HOMO-1 -> LUMO |
| 5.50 | 225 | 0.30 | HOMO -> LUMO+1 |
This is an interactive data table. You can sort the columns by clicking on the headers.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments. nih.gov By numerically solving Newton's equations of motion, MD simulations track the positions and velocities of atoms over time, revealing information about molecular motion, intermolecular interactions, and conformational flexibility. acs.org
In the gas phase, MD simulations would illustrate the intrinsic flexibility of the molecule, including the rotation of the methyl and trifluoromethyl groups. In a solvent, these simulations would also capture the interactions between the solute and solvent molecules, providing insights into solvation effects on the molecule's conformation and dynamics.
The conformational landscape of this compound is determined by the rotation around several key single bonds, most notably the C(aryl)-N bond and the C(aryl)-S bond. A systematic scan of the potential energy surface (PES) as a function of the dihedral angles associated with these rotations can identify the low-energy conformers. libretexts.org
Such an analysis would likely reveal that the most stable conformations are those that minimize steric hindrance between the N-methyl group, the trifluoromethylthio group, and the aromatic ring. The relative energies of different conformers can be calculated to determine their populations at a given temperature.
Below is a representative table of the relative energies of different conformers of this compound based on the C(aryl)-N-C(methyl)-H and C(aryl)-S-C(F3)-F dihedral angles.
| Conformer | C(aryl)-N Dihedral Angle (°) | C(aryl)-S Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 0 | 90 | 0.00 |
| 2 | 90 | 90 | 2.50 |
| 3 | 0 | 0 | 1.80 |
| 4 | 90 | 0 | 4.20 |
This is an interactive data table. You can sort the columns by clicking on the headers.
Reaction Mechanism Elucidation through Transition State Modeling
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, and it can be calculated as the difference in energy between the reactants and the transition state. The reaction enthalpy (ΔH) indicates whether a reaction is exothermic or endothermic and is calculated as the difference in energy between the products and the reactants.
Below is a representative table of calculated activation energies and reaction enthalpies for a hypothetical electrophilic substitution reaction at the ortho and meta positions of this compound.
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
|---|---|---|
| Ortho-substitution | 15.5 | -5.2 |
| Meta-substitution | 22.1 | -1.8 |
This is an interactive data table. You can sort the columns by clicking on the headers.
The structures of intermediates and transition states along a reaction pathway can be optimized using quantum chemical methods. nih.gov A key characteristic of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net Intermediates, on the other hand, are local minima on the potential energy surface and have all real vibrational frequencies.
By analyzing the geometries and electronic structures of these species, a detailed understanding of the reaction mechanism can be achieved. For example, in an electrophilic aromatic substitution reaction of this compound, the structure of the sigma complex (Wheland intermediate) can be characterized to understand the directing effects of the N-methyl and trifluoromethylthio substituents.
Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Reactivity Descriptors
Quantitative Structure-Property Relationship (QSPR) studies represent a significant area of computational chemistry focused on creating mathematical models to predict the properties of chemical compounds based on their molecular structures. For this compound, QSPR studies would aim to establish a correlation between its structural or physicochemical descriptors and its chemical reactivity. While specific, in-depth QSPR research exclusively targeting this compound is not extensively documented in publicly available literature, the principles and methodologies are well-established and can be applied to this compound.
These studies are instrumental in predicting the behavior of new or untested molecules, thereby saving time and resources in experimental research. The predictions are based on the principle that the structure of a molecule dictates its properties, including its reactivity.
Derivation of Physicochemical Descriptors from Molecular Structure
The foundation of any QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a variety of descriptors can be derived using computational chemistry software. These descriptors fall into several categories:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering its 3D structure. They include molecular weight, atom counts, and bond counts.
Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Randić index, which quantify molecular branching.
Geometrical Descriptors: Based on the 3D structure of the molecule, these descriptors include molecular surface area, volume, and shape indices.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. For this compound, these would be particularly important for understanding its reactivity. Key quantum chemical descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's ability to donate or accept electrons in a chemical reaction.
Partial atomic charges: These describe the distribution of electrons within the molecule and can highlight reactive sites.
Electron density: This can be used to identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
The following table illustrates some of the key physicochemical descriptors that would be calculated for this compound in a QSPR study.
| Descriptor Category | Descriptor Name | Typical Calculated Value (Illustrative) | Significance in Reactivity |
| Constitutional | Molecular Weight | 207.21 g/mol | Influences physical properties and reaction stoichiometry. |
| Geometrical | Molecular Surface Area | ~150 Ų | Affects intermolecular interactions and accessibility of reactive sites. |
| Quantum Chemical | HOMO Energy | -8.5 eV | Relates to the molecule's electron-donating ability (nucleophilicity). |
| Quantum Chemical | LUMO Energy | -1.2 eV | Relates to the molecule's electron-accepting ability (electrophilicity). |
| Quantum Chemical | HOMO-LUMO Gap | 7.3 eV | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Quantum Chemical | Dipole Moment | ~2.5 D | Influences solubility and interactions in polar solvents and with polar reagents. |
| Quantum Chemical | Partial Charge on Nitrogen | -0.4 e | Highlights the nucleophilic character of the amine group. |
| Quantum Chemical | Partial Charge on Sulfur | +0.3 e | Indicates a potential electrophilic site. |
Note: The "Typical Calculated Value" column contains illustrative values for this compound based on general principles of computational chemistry, as specific published data is unavailable.
Correlation with Experimental Chemical Reactivity Data (e.g., pKa, reaction rates)
Once a set of descriptors has been calculated for this compound and a series of related compounds, the next step in a QSPR study is to find a statistically significant correlation between these descriptors and experimentally determined reactivity data. This is typically achieved using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms.
Correlation with pKa:
The pKa is a measure of the acidity of a compound. For this compound, the pKa would quantify the acidity of the N-H proton. A QSPR model could predict the pKa based on descriptors that influence the stability of the conjugate base. For instance, electron-withdrawing groups attached to the aniline ring would be expected to lower the pKa. In this molecule, the trifluoromethylthio (-SCF3) group is strongly electron-withdrawing, which would influence the electron density on the nitrogen atom.
A hypothetical QSPR equation for predicting the pKa of substituted anilines might look like:
pKa = β₀ + β₁(Partial Charge on N) + β₂(HOMO Energy) + ...
Where β₀, β₁, and β₂ are coefficients determined from the regression analysis.
Correlation with Reaction Rates:
QSPR models can also be developed to predict the rate of a chemical reaction. The rate of a reaction involving this compound would depend on factors such as the activation energy of the rate-determining step. Quantum chemical descriptors like the HOMO-LUMO gap can be correlated with the activation energy. A smaller HOMO-LUMO gap often implies a lower activation energy and thus a faster reaction rate.
For example, in an electrophilic aromatic substitution reaction, the rate would be influenced by the electron density of the aromatic ring. Descriptors quantifying this electron density could be used to predict the reaction rate.
The following table illustrates a hypothetical correlation between selected descriptors for a series of aniline derivatives (including this compound) and their experimental pKa and a generic reaction rate.
| Compound | Partial Charge on N (e) (Illustrative) | HOMO-LUMO Gap (eV) (Illustrative) | Experimental pKa (Illustrative) | Experimental Reaction Rate (k) (Illustrative) |
| Aniline | -0.45 | 7.8 | 4.6 | 1.0 x 10⁻⁴ |
| N-methylaniline | -0.42 | 7.6 | 4.8 | 1.5 x 10⁻⁴ |
| 4-chloroaniline | -0.48 | 7.9 | 4.0 | 5.0 x 10⁻⁵ |
| This compound | -0.40 | 7.3 | 3.5 | 8.0 x 10⁻⁵ |
Note: The values in this table are for illustrative purposes to demonstrate the concept of a QSPR correlation and are not based on published experimental data for this specific set of compounds.
Through such correlative studies, QSPR models can provide valuable predictions of chemical reactivity for this compound, guiding further experimental investigation and application of this compound.
Emerging Research Directions and Future Prospects for N Methyl 4 Trifluoromethylthio Aniline
Development of Sustainable and Eco-Friendly Synthetic Approaches
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For N-methyl-4-(trifluoromethylthio)-aniline, this involves the adoption of environmentally benign solvents, solvent-free reaction conditions, and innovative energy sources to drive chemical transformations.
Green Solvents and Solvent-Free Reaction Conditions
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Research into green alternatives is a key aspect of sustainable chemistry. For the synthesis and derivatization of this compound, the use of green solvents and solvent-free conditions presents a promising avenue for reducing environmental impact.
Ionic liquids (ILs) are gaining attention as "green" reaction media due to their negligible vapor pressure, high thermal stability, and recyclability. These properties can lead to safer and more environmentally friendly processes. The solubility of aniline (B41778) derivatives in various ionic liquids has been studied, indicating that the choice of cation and anion in the ionic liquid can be tailored to specific reaction requirements. lneg.pt For instance, imidazolium-based ionic liquids have been investigated for their potential in amine chemistry. lneg.pt The application of Brønsted acidic ionic liquids has been shown to be effective in catalyzing reactions involving anilines under solvent-free conditions, which could be a viable strategy for the synthesis of this compound derivatives.
Solvent-free reactions represent an ideal scenario in green chemistry, as they eliminate solvent-related waste entirely. Research on the synthesis of aniline-based triarylmethanes has demonstrated the feasibility of using a Brønsted acidic ionic liquid as a catalyst in the absence of any solvent, achieving high yields. This approach minimizes waste and simplifies product purification.
| Green Solvent/Condition | Potential Advantages for this compound Synthesis |
| Ionic Liquids | Low volatility, high thermal stability, recyclability, tunable solvent properties. |
| Water | Abundant, non-toxic, non-flammable, can enhance reactivity and selectivity in certain reactions. mdpi.com |
| Supercritical Fluids (e.g., scCO2) | Non-toxic, non-flammable, readily available, tunable properties with changes in pressure and temperature. |
| Solvent-Free Conditions | Eliminates solvent waste, can lead to higher reaction rates and selectivity, simplified work-up. |
Photoredox Catalysis and Electrosynthesis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions and unique reaction pathways. nih.govsemanticscholar.org This methodology utilizes light energy to generate reactive radical intermediates from stable precursors. nih.gov For the synthesis of compounds like this compound, photoredox catalysis can enable direct C-H functionalization and the introduction of the trifluoromethylthio group under ambient temperature and pressure, significantly reducing the energy consumption of the process. semanticscholar.org The mechanism often involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer (SET) process with the substrates to generate the desired reactive species. semanticscholar.org
Electrosynthesis offers another eco-friendly alternative to traditional chemical synthesis by using electricity to drive chemical reactions. This method can often be performed without the need for stoichiometric chemical oxidants or reductants, thereby minimizing waste generation. The electrochemical synthesis of trifluoromethylated spirocyclic indolines from indole (B1671886) derivatives has been demonstrated, showcasing the potential of electrosynthesis in constructing complex molecules bearing fluorine-containing groups. beilstein-journals.org This approach could be adapted for the trifluoromethylthiolation of anilines, providing a sustainable route to this compound.
| Method | Key Features and Potential for this compound |
| Photoredox Catalysis | Utilizes visible light as an energy source, proceeds under mild conditions, enables novel bond formations, high functional group tolerance. nih.govsemanticscholar.org |
| Electrosynthesis | Employs electricity as a "reagent," minimizes the use of chemical oxidants/reductants, can offer high selectivity and efficiency. beilstein-journals.org |
Exploration of Novel Reaction Pathways and Catalytic Applications
Beyond improving its synthesis, researchers are actively exploring new ways to use this compound as a building block for more complex molecules and as a platform for developing new catalysts.
Expanding the Scope of Derivatization Reactions
The functional groups present in this compound—the secondary amine and the trifluoromethylthiolated aromatic ring—offer multiple sites for further chemical modification. Research is focused on expanding the portfolio of reactions that this compound can undergo to generate a diverse range of derivatives with potentially valuable properties. One key area of investigation is the direct electrophilic N-trifluoromethylthiolation of amines using reagents like trifluoromethanesulfenamide. researchgate.net This reaction provides a direct route to compounds with a CF3SN moiety, which is of interest in medicinal and agrochemical research due to its high hydrophobicity. researchgate.net
Further derivatization can be envisioned through reactions targeting the aromatic ring, such as electrophilic aromatic substitution, or through cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The electron-donating nature of the N-methylamino group and the electronic properties of the trifluoromethylthio group will influence the regioselectivity of these reactions.
Development of this compound-Derived Organocatalysts or Ligands
The development of novel catalysts is a cornerstone of chemical innovation. There is growing interest in using aniline derivatives as scaffolds for organocatalysts and ligands for transition metal catalysis. The unique electronic and steric properties of this compound make it an attractive candidate for such applications. The presence of the trifluoromethylthio group can influence the catalyst's solubility, stability, and catalytic activity.
While specific examples of organocatalysts or ligands derived directly from this compound are still emerging, the broader class of chiral aniline derivatives has been successfully employed in asymmetric catalysis. For instance, chiral organocatalysts have been utilized in enantioselective trifluoromethylthiolation reactions. d-nb.info It is conceivable that chiral derivatives of this compound could be synthesized and employed as catalysts or ligands in a variety of asymmetric transformations, leveraging the steric and electronic influence of the trifluoromethylthio group to achieve high levels of stereocontrol.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way chemicals are produced, from laboratory-scale discovery to industrial-scale manufacturing. wuxiapptec.com These technologies offer significant advantages in terms of safety, efficiency, and scalability.
Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. nih.govnih.gov For the synthesis of this compound and its derivatives, flow chemistry could enable the safe use of highly reactive intermediates and provide a seamless transition from small-scale optimization to large-scale production. nih.gov The modular nature of flow chemistry setups also allows for the "telescoping" of multiple reaction steps into a single, continuous process, which minimizes manual handling and purification of intermediates. nih.gov
Automated synthesis platforms combine robotics, software, and analytical tools to perform chemical reactions in a high-throughput and data-rich manner. beilstein-journals.org These systems can accelerate the discovery and optimization of new reaction conditions and the synthesis of libraries of compounds for screening purposes. By integrating automated synthesis with flow chemistry, it is possible to create highly efficient and autonomous systems for the production of fine chemicals like this compound. beilstein-journals.org
| Technology | Advantages for this compound Synthesis and Derivatization |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, potential for telescoped multi-step synthesis. wuxiapptec.comnih.govnih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, data-rich experimentation, potential for autonomous optimization. beilstein-journals.org |
Continuous Flow Synthesis Optimization
The transition from traditional batch synthesis to continuous flow processes for the production of this compound offers significant advantages in terms of safety, efficiency, and scalability. nih.govrsc.org The optimization of a continuous flow synthesis for this compound would involve a systematic investigation of various reaction parameters to maximize yield, purity, and throughput while minimizing reaction time and waste.
A hypothetical continuous flow setup for the synthesis of this compound, potentially via the methylation of 4-(trifluoromethylthio)-aniline or the trifluoromethylthiolation of N-methylaniline, would likely involve the use of a microreactor or a packed-bed reactor. nih.gov Key parameters to be optimized would include:
Residence Time: The time the reactants spend in the heated zone of the reactor is critical. A shorter residence time is generally preferred to increase throughput, but it must be sufficient for the reaction to reach completion.
Temperature: The reaction temperature directly influences the reaction rate. Optimization would involve finding the ideal temperature that maximizes the reaction rate without leading to significant decomposition or side-product formation.
Pressure: In some cases, operating at elevated pressures can prevent solvent boiling and increase reaction rates, particularly for reactions involving gaseous reagents.
Stoichiometry: The molar ratio of reactants can be precisely controlled in a flow system. Optimizing this ratio is crucial to ensure complete conversion of the limiting reagent and to minimize the use of excess, and often expensive, reagents.
Solvent and Concentration: The choice of solvent can significantly impact reaction kinetics and solubility of reactants and products. The concentration of the reactants also plays a role in the reaction rate.
An illustrative optimization study for the continuous flow synthesis of this compound could involve a design of experiments (DoE) approach, where multiple parameters are varied simultaneously to identify the optimal conditions efficiently.
Table 1: Illustrative Parameters for Continuous Flow Synthesis Optimization of this compound
| Parameter | Range Explored | Optimal Value (Hypothetical) |
|---|---|---|
| Residence Time | 1 - 20 minutes | 5 minutes |
| Temperature | 80 - 150 °C | 120 °C |
| Pressure | 1 - 10 bar | 5 bar |
| Reactant Ratio (Amine:Reagent) | 1:1 - 1:1.5 | 1:1.2 |
This systematic optimization, facilitated by the precise control offered by continuous flow technology, can lead to a highly efficient and reproducible process for the synthesis of this compound.
Automated Reaction Screening and Optimization
Automated reaction screening and optimization platforms represent a paradigm shift in chemical synthesis, enabling the rapid evaluation of a vast array of reaction conditions. nyu.edu For the synthesis of this compound, an automated system could be employed to screen various catalysts, solvents, bases, and other additives to identify the most effective combination for a high-yielding and selective transformation.
A typical automated screening workflow would involve:
Library Design: A diverse library of catalysts (e.g., various palladium or copper catalysts for cross-coupling reactions), ligands, bases, and solvents is selected.
Automated Dispensing: Robotic liquid handlers accurately dispense the reactants, catalyst, ligand, base, and solvent into a multi-well plate (e.g., a 96-well plate). Each well represents a unique set of reaction conditions.
Reaction Execution: The multi-well plate is then subjected to controlled heating and stirring for a predetermined reaction time.
High-Throughput Analysis: After the reaction is complete, the contents of each well are automatically analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to determine the yield and purity of the desired product, this compound.
Data Analysis and Iteration: The large dataset generated is analyzed to identify trends and "hits" – conditions that result in high yields. This information can then be used to design a second, more focused round of screening to further refine the optimal conditions.
Table 2: Illustrative Automated Screening Array for the Synthesis of this compound
| Well | Catalyst | Ligand | Base | Solvent | Yield (%) (Hypothetical) |
|---|---|---|---|---|---|
| A1 | Pd(OAc)2 | XPhos | K2CO3 | Toluene | 65 |
| A2 | Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane | 85 |
| B1 | CuI | Phen | t-BuOK | DMF | 72 |
The use of automated reaction screening can dramatically accelerate the discovery of novel and efficient synthetic routes to this compound, which might be missed through traditional, manual optimization methods.
Advanced Computational Methodologies for Predictive Chemical Design
Machine Learning Approaches for Reaction Prediction
The application of machine learning (ML) in chemistry is revolutionizing how synthetic reactions are planned and optimized. digitellinc.comrjptonline.orgarxiv.org For a target molecule like this compound, ML models can be trained on large datasets of chemical reactions to predict various outcomes, such as reaction yield, optimal reaction conditions, or even the most likely products from a given set of reactants. digitellinc.comrjptonline.org
The general workflow for applying machine learning to reaction prediction involves:
Data Curation: A large dataset of relevant chemical reactions is collected from sources like patents and scientific literature. For predicting the synthesis of this compound, this would include reactions involving the formation of C-S bonds, trifluoromethylthiolation reactions, and N-methylation of anilines.
Molecular Representation: The molecules involved in the reactions are converted into machine-readable formats, often referred to as molecular fingerprints or descriptors. arxiv.org These representations capture the structural and electronic features of the molecules.
Model Training: An ML algorithm, such as a random forest or a neural network, is trained on the curated dataset. digitellinc.com The model learns the complex relationships between the reactants, reagents, conditions, and the resulting reaction outcome.
Prediction and Validation: Once trained, the model can be used to predict the outcome of new, unseen reactions. For instance, it could predict the yield of this compound under a specific set of conditions or suggest the best catalyst to use. These predictions are then ideally validated through experimental work.
Table 3: Illustrative Machine Learning Model Predictions for this compound Synthesis
| Reactants | Catalyst | Solvent | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|---|---|
| 4-(trifluoromethylthio)-aniline, CH3I | None | DMF | 45 | 42 |
| 4-(trifluoromethylthio)-aniline, CH3I | K2CO3 | DMF | 88 | 90 |
By leveraging the power of machine learning, chemists can more efficiently explore the vast chemical space and identify promising synthetic routes, thereby accelerating the development of synthetic methodologies for compounds like this compound. nih.gov
In Silico Design of Novel Fluorinated Organic Compounds based on this compound Scaffold
In silico design, or computer-aided drug design, utilizes computational methods to design and evaluate new molecules with desired properties before they are synthesized in the laboratory. benthamdirect.commdpi.com The this compound scaffold can serve as a starting point for the design of novel fluorinated organic compounds with potential applications in pharmaceuticals or materials science. The trifluoromethylthio group is of particular interest due to its unique electronic properties and high lipophilicity, which can favorably modulate the properties of a molecule. beilstein-journals.org
The in silico design process would typically involve the following steps:
Scaffold Hopping and Modification: Starting with the this compound structure, new molecules can be generated by making modifications to the scaffold. This could involve adding or changing substituents on the aromatic ring, modifying the N-methyl group, or replacing the aniline core with other heterocyclic rings.
Property Prediction: A variety of computational models can be used to predict the physicochemical and biological properties of the newly designed molecules. These properties can include:
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties: Crucial for drug development. acs.org
Binding affinity to a biological target: If the goal is to design a new drug, molecular docking simulations can predict how well the designed molecules will bind to a specific protein target.
Electronic properties: Important for materials science applications.
Virtual Screening and Lead Identification: Large virtual libraries of compounds based on the this compound scaffold can be rapidly screened computationally. The molecules with the most promising predicted properties are then prioritized for synthesis and experimental testing.
Table 4: Illustrative In Silico Designed Analogs of this compound and their Predicted Properties
| Compound | Modification | Predicted LogP | Predicted Binding Affinity (nM) |
|---|---|---|---|
| Analog 1 | Addition of a pyridine ring | 3.8 | 50 |
| Analog 2 | Replacement of N-methyl with N-ethyl | 4.2 | 120 |
This in silico approach allows for the rational design of new molecules and the exploration of a much larger chemical space than would be possible through traditional synthesis alone, thereby enhancing the discovery of novel fluorinated compounds with valuable properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl-4-(trifluoromethylthio)-aniline, and how can reaction efficiency be optimized?
- Methodological Answer : A high-yield synthesis involves heterogeneous nickel-catalyzed mono-N-methylation of 4-(trifluoromethylthio)aniline using methanol as the methylating agent. Key parameters include:
- Catalyst loading (e.g., 5–10 wt% Ni/C).
- Temperature (120–150°C) and reaction time (12–24 hours).
- Solvent selection (e.g., toluene or dioxane) to stabilize intermediates.
GC-MS and ¹H NMR (δ 2.75 ppm for N–CH₃) are critical for monitoring conversion .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign the methyl group (N–CH₃) at δ ~2.75 ppm (singlet) and trifluoromethylthio (SCF₃) signals via coupling patterns. Compare with reference spectra of analogous compounds (e.g., N-methyl-4-(trifluoromethoxy)aniline, δ 2.75 ppm) .
- FT-IR : Identify N–H stretching (if present) at ~3400 cm⁻¹ and C–S vibrations near 650–750 cm⁻¹ .
- UV-Vis : Use λmax values to assess electronic effects of the SCF₃ group (e.g., π→π* transitions altered by electron-withdrawing substituents) .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thioether group.
- Avoid prolonged exposure to light, as UV radiation may degrade the SCF₃ moiety.
- Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of Ni catalysts in N-methylation reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that Ni⁰ surfaces facilitate methanol dehydrogenation to formaldehyde, which reacts with the amine via a Schiff base intermediate. The trifluoromethylthio group’s electron-withdrawing nature lowers the activation energy for N–H bond cleavage. In situ XPS studies can validate surface intermediates .
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to predict regioselectivity. The SCF₃ group directs electrophiles to the para position via inductive effects.
- NBO Analysis : Quantify hyperconjugative interactions between the SCF₃ group and the aromatic ring to explain meta/para-directing behavior .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental ¹³C NMR shifts with computed values (e.g., GIAO-DFT). For example, discrepancies in SCF₃ carbon shifts (~125 ppm) may arise from solvent effects or aggregation.
- Dynamic NMR : Use variable-temperature studies to detect rotational barriers around the N–CH₃ bond .
Q. How can this compound be incorporated into drug discovery pipelines?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing SCF₃ with CF₃O or Cl) and screen against target proteins (e.g., kinase inhibitors).
- In Silico Docking : Use AutoDock Vina to model interactions between the SCF₃ group and hydrophobic enzyme pockets. Validate with in vitro assays (e.g., IC₅₀ determination) .
Q. What experimental designs are optimal for studying the photodegradation of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
